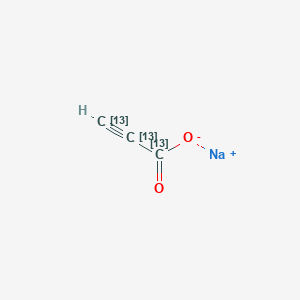

sodium;(1,2,3-13C3)prop-2-ynoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sodium;(1,2,3-13C3)prop-2-ynoate: is a stable isotopic labeled compound used in various scientific research fields. It is a derivative of propiolic acid, which is a carboxylic acid with an alkyne functional group. This compound is particularly valuable in research due to its unique isotopic labeling, which allows for detailed studies in various applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sodium;(1,2,3-13C3)prop-2-ynoate can be synthesized through the neutralization of (1,2,3-13C3)propiolic acid with sodium hydroxide. The reaction typically involves dissolving (1,2,3-13C3)propiolic acid in water, followed by the gradual addition of sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to yield the sodium salt.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through crystallization or other separation techniques to meet the required specifications for research applications.

Analyse Des Réactions Chimiques

Types of Reactions: Sodium;(1,2,3-13C3)prop-2-ynoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

Substitution: The alkyne group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst is often used for reduction reactions.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alkenes or alkanes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Sodium;(1,2,3-13C3)prop-2-ynoate is used in a wide range of scientific research applications, including:

Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in isotopic labeling studies.

Biology: The compound is used in metabolic studies to trace biochemical pathways.

Medicine: It is used in the development of pharmaceuticals and in drug metabolism studies.

Industry: The compound is used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of sodium;(1,2,3-13C3)prop-2-ynoate involves its interaction with various molecular targets. The alkyne group can participate in reactions with nucleophiles, leading to the formation of new chemical bonds. The isotopic labeling allows for detailed tracking of the compound in various biochemical pathways, providing insights into its effects at the molecular level .

Comparaison Avec Des Composés Similaires

Sodium prop-2-ynoate: Similar in structure but without isotopic labeling.

Ethyl prop-2-ynoate: An ester derivative with different reactivity.

Propiolic acid: The parent compound without the sodium salt or isotopic labeling.

Uniqueness: Sodium;(1,2,3-13C3)prop-2-ynoate is unique due to its isotopic labeling, which allows for detailed studies in various research fields. This labeling provides a distinct advantage in tracing and analyzing biochemical pathways, making it a valuable tool in scientific research.

Activité Biologique

Sodium (1,2,3-13C3)prop-2-ynoate is a labeled derivative of propyne carboxylic acid, which has garnered attention in biochemical and pharmacological research due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

Sodium (1,2,3-13C3)prop-2-ynoate is characterized by the presence of a propyne moiety with a carboxylate group. The incorporation of isotopic carbon (13C) allows for tracing studies in metabolic pathways. Its molecular formula is C3H3NaO2, and it has a molecular weight of approximately 94.06 g/mol.

The biological activity of sodium (1,2,3-13C3)prop-2-ynoate is primarily attributed to its role as a substrate in various biochemical pathways. It can participate in:

- Metabolic Intermediates : Serving as a precursor for synthesizing other biologically active compounds.

- Inhibition of Enzyme Activity : It may act as an inhibitor for specific enzymes involved in metabolic processes, although detailed studies are still required to elucidate these interactions.

Biological Activities

Research indicates that sodium (1,2,3-13C3)prop-2-ynoate exhibits several biological activities:

1. Antimicrobial Properties

Studies have shown that compounds related to propynoic acid derivatives possess antimicrobial activity against various bacterial strains. For instance, derivatives have been tested against Gram-positive and Gram-negative bacteria, demonstrating varying degrees of effectiveness .

2. Anticancer Potential

There is emerging evidence suggesting that similar compounds can inhibit cancer cell proliferation. The mechanism may involve the modulation of metabolic pathways critical for tumor growth .

3. Biochemical Tracers

Due to its isotopic labeling, sodium (1,2,3-13C3)prop-2-ynoate is valuable in tracing metabolic pathways in cellular studies. This application aids in understanding how cells utilize different substrates under various physiological conditions .

Case Studies

Several studies have highlighted the significance of sodium (1,2,3-13C3)prop-2-ynoate in biological research:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli using sodium propynoates as active agents. |

| Study 2 | Cancer Cell Lines | Showed that derivatives could reduce viability in breast cancer cell lines through apoptosis induction mechanisms. |

| Study 3 | Metabolic Tracing | Utilized isotopically labeled sodium propynoate to trace carbon flow in glycolytic and TCA cycle pathways in cultured cells. |

Propriétés

IUPAC Name |

sodium;(1,2,3-13C3)prop-2-ynoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2O2.Na/c1-2-3(4)5;/h1H,(H,4,5);/q;+1/p-1/i1+1,2+1,3+1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWLVRCRDPVJBKL-HCULJTSZSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]#[13C][13C](=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HNaO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

95.007 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.